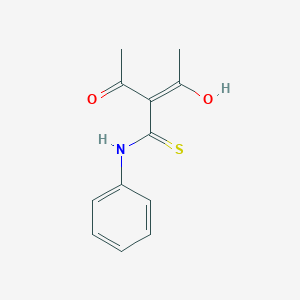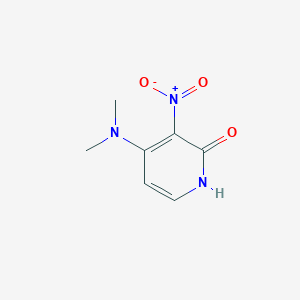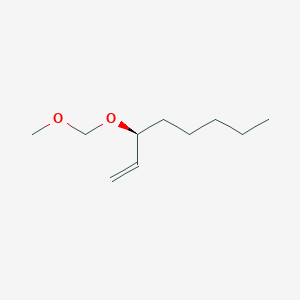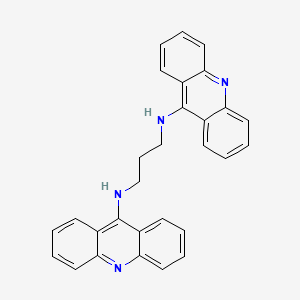
1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene is a fluorinated organic compound that features a naphthalene ring substituted with a tetrafluorocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene typically involves the cyclopropanation of a naphthalene derivative with a tetrafluorocyclopropyl precursor. One common method includes the use of difluorocarbene intermediates generated from reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a strong base like potassium tert-butoxide. The reaction is carried out under an inert atmosphere at low temperatures to ensure the stability of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance the efficiency and scalability of the synthesis. The use of high-pressure reactors and automated systems can help in maintaining the precise reaction conditions required for the formation of the tetrafluorocyclopropyl group.
Chemical Reactions Analysis
Types of Reactions
1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene involves its interaction with molecular targets through various pathways. The tetrafluorocyclopropyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can lead to the modulation of enzyme activity or receptor binding, resulting in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether: Another fluorinated compound with similar applications in materials science and industry.
2,2,3,3-Tetrafluoro-1-propanol: Used in the production of pharmaceuticals and as a solvent in the electronics industry.
Uniqueness
1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene is unique due to its combination of a naphthalene ring and a tetrafluorocyclopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other fluorinated compounds may not be as effective.
Properties
CAS No. |
922141-54-6 |
|---|---|
Molecular Formula |
C13H8F4 |
Molecular Weight |
240.20 g/mol |
IUPAC Name |
1-(2,2,3,3-tetrafluorocyclopropyl)naphthalene |
InChI |
InChI=1S/C13H8F4/c14-12(15)11(13(12,16)17)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H |
InChI Key |
JRPBHLACCRZYFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C(C3(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine](/img/structure/B14176488.png)
![1-Boc-4-[2-(2,2,2-trifluoroacetylamino)ethyl]piperazine](/img/structure/B14176492.png)
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176499.png)

![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176512.png)
![2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14176515.png)



![5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B14176541.png)



![1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14176566.png)
